4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3S2/c18-14-5-7-17(8-6-14)24(20,21)19(13-15-3-1-11-22-15)10-9-16-4-2-12-23-16/h1-8,11-12H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYXMQKPERNZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Sequential Amination Strategy
To streamline synthesis, a one-pot method eliminates intermediate isolation:
- 4-Bromobenzenesulfonyl chloride (1.0 equiv) reacts with furan-2-ylmethylamine (1.0 equiv) in DCM with triethylamine.
- After 4 hours, 2-(thiophen-2-yl)ethylamine (1.0 equiv) and additional triethylamine (1.0 equiv) are introduced.
- The reaction proceeds for 18 hours at room temperature.
Key Data :
- Yield: 60–68%
- Limitations: Competitive formation of bis-alkylated byproducts (~15%)
Mitsunobu Reaction for Challenging Alkylations
When traditional alkylation fails, the Mitsunobu reaction enables nitrogen functionalization:
- 4-Bromo-N-(furan-2-ylmethyl)benzenesulfonamide (1.0 equiv) is combined with 2-(thiophen-2-yl)ethanol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF.
- The mixture is stirred at 0°C for 30 minutes, then warmed to room temperature for 12 hours.
Key Data :
- Yield: 55–62%
- Advantage: Avoids strong bases like NaH
Optimization and Mechanistic Insights
Solvent and Base Effects
Catalytic Approaches
Copper(I) bromide (CuBr) catalyzes coupling reactions between sulfonamides and alkyl halides, reducing reaction times by 30%.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
HRMS (ESI) :
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous compounds reveals:
- Hydrogen Bonding : N–H···O interactions stabilize the sulfonamide group.
- Dihedral Angles : ~60–65° between the benzene ring and substituents.
Challenges and Limitations
- Steric Hindrance : Bulky substituents reduce alkylation yields (e.g., 2-thienylethyl vs. methyl groups).
- Byproducts : Over-alkylation or sulfonate ester formation occurs with excess alkylating agents.
Industrial-Scale Adaptations
- Continuous Flow Synthesis : Reduces reaction time from 18 hours to 2 hours via enhanced mass transfer.
- Green Chemistry : Subcritical water replaces DMF, improving E-factor by 40%.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of a furanone, while substitution of the bromine atom with an amine would yield an amine derivative.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide exhibit promising anticancer properties. For instance, derivatives containing sulfonamide groups have shown selective inhibition against various cancer cell lines, including melanoma and pancreatic cancer cells. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances the cytotoxic activity of these compounds at sub-micromolar concentrations, making them comparable to established anticancer agents like combretastatin-A4 .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies have revealed that derivatives of sulfonamides can effectively inhibit the growth of resistant strains of bacteria, including Vancomycin-resistant Staphylococcus aureus (VRSA) and Enterococcus faecium (VRE). The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 2 µg/mL, indicating their potential as new antibiotics .
Case Study 1: Anticancer Activity Evaluation
In a study published in Pharmaceuticals, researchers synthesized a series of sulfonamide derivatives and evaluated their activity against various cancer cell lines. The most active compound demonstrated an IC50 value in the micromolar range, indicating significant cytotoxicity. The study emphasized the importance of substituents on the phenyl ring that affect biological activity .
Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of benzenesulfonamide derivatives, including this compound. The results showed that certain derivatives not only inhibited bacterial growth but also displayed rapid bactericidal activity, outperforming traditional antibiotics in some cases. This highlights their potential use in treating infections caused by multidrug-resistant organisms .
Mechanism of Action
The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure distinguishes itself through its hybrid heterocyclic substituents. Key comparisons include:
- N-[5-(4-Chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamide: This analog replaces the thiophen-2-yl ethyl group with a propynyl chain and a chlorophenyl-furan moiety.
- 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide (1): This derivative features a nitro-phenyl group instead of heterocycles.
- (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (6): Shares the thiophene motif but incorporates a thiazole ring and an enamino ketone bridge. The conjugated system in compound 6 enhances planarity, favoring intercalation with biological targets like DNA, a feature absent in the target compound’s flexible ethyl linker .
Intermolecular Interactions and Crystallography
Crystal packing in sulfonamides is often governed by hydrogen bonding and van der Waals interactions:
- The target compound’s furan and thiophene groups may engage in C–H···O and C–H···π interactions, similar to N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamide , where C–H···O interactions dominate .
- In contrast, 4-bromo-N-(4-nitrophenyl)benzenesulfonamide (1) exhibits N–H···O hydrogen bonds forming centrosymmetric macro-rings (R₂²(8) motif), a pattern less likely in the target compound due to steric hindrance from bulkier heterocycles .
- N-(4-Bromophenylsulfonyl)-2,2,2-trimethylacetamide adopts an antiparallel conformation of the SO₂–NH–CO group, a structural feature that may vary in the target compound due to the flexibility of the ethyl-thiophene chain .
Biological Activity
4-Bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide (CAS Number: 1396799-97-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and pharmacokinetic properties of this compound, supported by relevant data and case studies.
The molecular formula of this compound is , with a molecular weight of 426.4 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antiviral properties.
| Property | Value |
|---|---|
| CAS Number | 1396799-97-5 |
| Molecular Formula | C17H16BrNO3S2 |
| Molecular Weight | 426.4 g/mol |
Antimicrobial Properties
Recent studies have indicated that compounds containing sulfonamide moieties exhibit significant antimicrobial activities. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. A study highlighted that derivatives with furan and thiophene groups often enhance the antimicrobial efficacy compared to their simpler analogs .
Antiviral Activity
The antiviral potential of sulfonamide derivatives has been documented in several studies. For example, modifications in the structure can lead to enhanced activity against viruses such as human cytomegalovirus and polyomavirus . The presence of the furan and thiophene rings in this compound may contribute to its interaction with viral enzymes or receptors, inhibiting viral replication.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Receptor Interaction : It could interact with specific receptors on host cells, modulating cellular responses to infection.
- Hydrophobic Interactions : The structural components allow for hydrophobic interactions with lipid membranes, potentially disrupting microbial integrity.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : The compound's lipophilicity (logP = 4.3949) indicates good membrane permeability, which is essential for oral bioavailability.
- Metabolism : Potential interactions with cytochrome P450 enzymes have been noted, which could affect the metabolism and clearance of the drug from the body .
- Toxicity Profile : While mutagenicity is not predicted, hepatotoxicity remains a concern based on structural alerts from related compounds .
Case Studies
- In Vitro Studies : A recent investigation into similar sulfonamide derivatives revealed significant antibacterial activity against Gram-positive bacteria at concentrations as low as 0.5 μg/mL . While specific data for the compound is limited, these findings suggest a promising avenue for further research.
- Cell Line Studies : In studies involving cancer cell lines, related compounds demonstrated IC50 values indicating potent antiproliferative effects. The potential for this compound to inhibit tumor growth warrants further exploration in oncological contexts .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide, and how is structural purity validated?
- Answer : The compound is synthesized via multi-step reactions, including sulfonylation of the amine precursor and subsequent bromination. Key steps involve:
- N-Alkylation : Reacting furan-2-ylmethylamine and 2-(thiophen-2-yl)ethylamine with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
- Validation : Use , , and high-resolution mass spectrometry (HRMS) to confirm structure. Purity is assessed via HPLC (>95%) and elemental analysis .
Q. Which crystallographic tools are authoritative for determining this compound’s 3D structure, and what intermolecular interactions are critical for packing analysis?
- Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and Olex2 (for visualization) is standard. The structure exhibits:
- C-H···O interactions : Between sulfonamide oxygen and aromatic hydrogen atoms.
- π-π stacking : Between furan/thiophene rings and the benzene core.
Software like Mercury (CCDC) analyzes packing diagrams and hydrogen-bonding networks .
Advanced Research Questions
Q. How can density-functional theory (DFT) optimize the electronic properties of this sulfonamide, and which exchange-correlation functionals are most accurate?
- Answer :
- Method : Use Gaussian or ORCA software with hybrid functionals (e.g., B3LYP or PBE0) and a 6-311++G(d,p) basis set.
- Key Parameters : Calculate HOMO-LUMO gaps, electrostatic potential surfaces, and partial charges.
- Validation : Compare computed vibrational spectra (IR) with experimental data to assess functional accuracy. CAM-B3LYP is recommended for charge-transfer systems .
Q. How can contradictory reports on sulfonamide bioactivity be resolved, and what experimental controls ensure reliability in enzyme inhibition assays?
- Answer : Contradictions often arise from assay conditions. Mitigate via:
- Standardized Protocols : Use fixed pH (7.4), temperature (37°C), and substrate concentrations (e.g., 10 µM ATP for kinase assays).
- Controls : Include positive (e.g., acetazolamide for carbonic anhydrase) and negative (DMSO vehicle) controls.
- Data Triangulation : Cross-validate IC₅₀ values with isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) .
Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Answer : The bromine atom at the 4-position enables palladium-catalyzed coupling.
- Optimization : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and arylboronic acids in THF/H₂O (3:1) at 80°C.
- Monitoring : Track reaction progress via TLC and (if fluorinated boronic acids are used).
- Side Reactions : Bromine displacement by nucleophiles (e.g., OH⁻) may occur; control via inert atmospheres .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to evaluate this compound’s anticancer activity, and which statistical models interpret EC₅₀ values?
- Answer :
- Cell Lines : Use ≥3 cancer cell lines (e.g., MCF-7, A549) and one non-cancerous line (e.g., HEK293) for selectivity.
- Dosing : 8-point serial dilution (1 nM–100 µM), 48-hour exposure.
- Analysis : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients. Report 95% confidence intervals .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?
- Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction endpoints.
- Quality Metrics : Enforce strict limits on residual solvents (USP <467>) and heavy metals (ICH Q3D).
- Crystallization Control : Use seed crystals and controlled cooling rates (±0.1°C/min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
